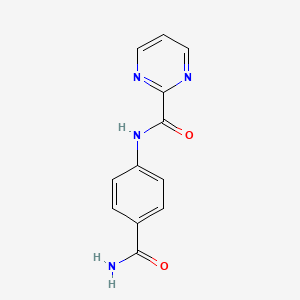

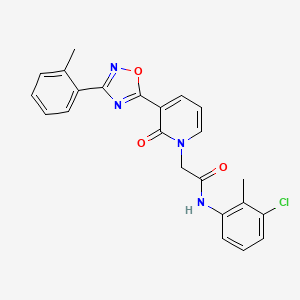

![molecular formula C19H20ClNO5S B2974770 4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-12-8](/img/structure/B2974770.png)

4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

The synthesis of novel benzenesulfonamide derivatives involves reactions with dimethyl formamide dimethyl acetal (DMF-DMA), leading to acryloyl(phenyl)benzenesulfonamide derivatives. These compounds have shown excellent in vitro antitumor activity against certain cell lines. Further studies on specific compounds, such as 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide, evaluated their interaction against key biological targets, underscoring their potential in drug discovery and development (Fahim & Shalaby, 2019).

Catalysis

Research into catalytic applications has demonstrated that sulfone and sulfoxide groups can significantly influence the catalytic activities of certain complexes. For instance, organometallic ruthenium complexes with N-sulfonyl-1,2-ethylenediamine ligands, utilized in the transfer hydrogenation of ketones, underscore the role of sulfonyl groups in enhancing catalytic efficiency and selectivity (Polborn & Severin, 2000).

Materials Science

In the realm of materials science, the synthesis and properties of sulfonated block copolymers containing fluorenyl groups have been investigated for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Analytical Chemistry

The chemical modifications of condensation polymers through chloromethylation and quaternization have been explored, highlighting the versatility of sulfonyl and chlorophenyl groups in modifying polymer properties. This research contributes to advancements in polymer chemistry and its application in various fields (Wu, 1983).

Drug Development and Biological Applications

The unique properties of the sulfonylcarbamate group as a hydroxyl protecting group, which is stable under harsh conditions yet labile under mild conditions, have been demonstrated. This finding has significant implications for the synthesis of pharmaceuticals and the manipulation of complex organic molecules (Manabe, Yamaguchi, & Ito, 2013).

Future Directions

properties

IUPAC Name |

[4-[2-(4-chlorophenyl)sulfonylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO5S/c1-12-9-14(10-13(2)18(12)26-19(23)21(3)4)17(22)11-27(24,25)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMXIAZAPQNVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2974691.png)

![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)

![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)

![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)

![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)

![2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2974704.png)

![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)

![N'-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2974707.png)

![2-[(1-Propan-2-ylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2974710.png)